2-(3-Fluoropyrrolidin-1-yl)acetic acid - 1888876-37-6

2-(3-Fluoropyrrolidin-1-yl)acetic acid

Catalog Number: EVT-1764441
CAS Number: 1888876-37-6
Molecular Formula: C6H10FNO2
Molecular Weight: 147.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound serves as a key building block in the synthesis of various 1,2,4-triazoles, which are important heterocyclic compounds with a broad range of applications. []
  • Relevance: While structurally distinct from 2-(3-Fluoropyrrolidin-1-yl)acetic acid, this compound highlights the significance of the acetic acid moiety as a building block for diverse heterocyclic systems. The research emphasizes the development of efficient and sustainable synthetic methods for compounds containing this moiety, which may have implications for the synthesis of related compounds like 2-(3-Fluoropyrrolidin-1-yl)acetic acid. []

2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic Acid

  • Compound Description: This specific triazole derivative is a crucial building block in drug discovery programs. Its synthesis involves the use of potentially hazardous azide intermediates. []
  • Relevance: This compound shares a core structure with 2-(3-Fluoropyrrolidin-1-yl)acetic acid: a heterocycle (triazole in this case) directly bonded to an acetic acid group. The research on safe and efficient continuous manufacturing of this compound may provide insights relevant to the synthesis of 2-(3-Fluoropyrrolidin-1-yl)acetic acid. []

(5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives

  • Compound Description: This class of compounds shows promise as multifunctional aldose reductase inhibitors, with potential applications in treating diabetic complications. Notably, these derivatives demonstrated potent inhibitory activity against aldose reductase (ALR2), exceeding the potency of the reference drug eparlestat. []
  • Relevance: The core structure of these derivatives, featuring a substituted heterocycle linked to an acetic acid group, closely resembles 2-(3-Fluoropyrrolidin-1-yl)acetic acid. This similarity suggests that modifications to the heterocyclic ring system, such as the introduction of a fluorine atom to the pyrrolidine ring in the case of 2-(3-Fluoropyrrolidin-1-yl)acetic acid, could be explored for modulating biological activity or other properties. []

2-(1H-Tetrazol-1-yl)acetic Acid Derivatives

  • Compound Description: These derivatives are formed through a unique rearrangement reaction of 2H-azirine-2-carbonyl azides in the presence of nucleophiles. []
  • Relevance: The synthesis of 2-(1H-Tetrazol-1-yl)acetic acid derivatives highlights the reactivity of heterocycles linked to an acetic acid moiety. While the tetrazole ring differs from the fluoropyrrolidine in 2-(3-Fluoropyrrolidin-1-yl)acetic acid, the research underscores the potential for chemical modification and derivatization of similar structures. []

[cis-3-({(5R)-5-[(7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5H)-yl}carbonyl)cyclobutyl]acetic Acid (TAK-828F)

  • Compound Description: TAK-828F is a potent and selective retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist with favorable pharmacological properties, identified as a potential therapeutic agent for Th17-driven autoimmune diseases. Its discovery involved a structure-based drug design approach that focused on optimizing its physicochemical properties, including lipophilicity and pharmacokinetic parameters. []
  • Relevance: Although structurally distinct from 2-(3-Fluoropyrrolidin-1-yl)acetic acid, TAK-828F exemplifies the application of incorporating an acetic acid moiety into drug-like molecules to potentially enhance their pharmacological properties. This research highlights the versatility of acetic acid-containing compounds as building blocks for drug discovery, suggesting that 2-(3-Fluoropyrrolidin-1-yl)acetic acid, with its distinct structural features, could also serve as a starting point for exploring new therapeutic agents. []

[trans-5′-(4-Amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)-2′,3′-dihydrospiro(cyclohexane-1,1′-inden)-4-yl]acetic Acid Monobenzenesulfonate (JTT-553)

  • Compound Description: JTT-553 is a novel and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis. JTT-553 demonstrated efficacy in reducing plasma triglyceride levels, inhibiting adipose tissue triglyceride synthesis, and lowering food intake in preclinical models of obesity and diabetes, suggesting its potential as a therapeutic agent for metabolic disorders. []
  • Relevance: The presence of the acetic acid moiety in JTT-553 underscores its importance as a common structural feature in various bioactive compounds, including potential therapeutics for metabolic diseases. While JTT-553's structure differs significantly from 2-(3-Fluoropyrrolidin-1-yl)acetic acid, its discovery highlights the broad therapeutic potential of compounds containing an acetic acid group. []

(2,3-dihydro-1-benzofuran-3-yl)acetic acids

  • Compound Description: (2,3-Dihydro-1-benzofuran-3-yl)acetic acid derivatives, specifically TAK-875 (compound 16 in the referenced study), have been identified as potent and selective G protein-coupled receptor 40 (GPR40)/free fatty acid receptor 1 (FFA1) agonists. These compounds exhibit glucose-dependent insulinotropic activity, making them promising therapeutic candidates for the treatment of type 2 diabetes. The optimization of these compounds focused on reducing lipophilicity and enhancing their pharmacokinetic profiles, leading to the development of TAK-875 with improved drug-like properties. []
  • Relevance: The (2,3-dihydro-1-benzofuran-3-yl)acetic acid scaffold and 2-(3-Fluoropyrrolidin-1-yl)acetic acid share a common structural feature: a heterocyclic ring system directly linked to an acetic acid group. This similarity suggests that modifications to the heterocyclic core, such as the incorporation of a fluorine atom in the pyrrolidine ring of 2-(3-Fluoropyrrolidin-1-yl)acetic acid, could be investigated for their impact on biological activity, physicochemical properties, and potential therapeutic applications. []

Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic Acid Derivatives

  • Compound Description: Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives have emerged as a novel class of aldose reductase (ALR2) inhibitors, with potential therapeutic implications for diabetic complications. Among these derivatives, compound 55 [cyano[5-fluoro-1-(4-methylbenzyl)-2-oxo-2,3-dihydroindol-3-yl]acetic acid] displayed the highest inhibitory activity against ALR2, surpassing the reference drug sorbinil. These compounds exhibited selectivity for ALR2 over other enzymes, including aldehyde reductase (ALR1) and sorbitol dehydrogenase. Notably, the isopropyl ester prodrug of compound 55 (compound 59) demonstrated comparable efficacy to the reference drug tolrestat in preventing cataract development in a rat model of galactosemia. []
  • Relevance: The cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives share a common structural motif with 2-(3-Fluoropyrrolidin-1-yl)acetic acid, specifically the acetic acid moiety linked to a heterocyclic ring system. This similarity highlights the significance of this structural motif in the context of biological activity, particularly as aldose reductase inhibitors. The research on these derivatives suggests that modifications to the heterocyclic ring system, such as the incorporation of a fluorine atom in the pyrrolidine ring of 2-(3-Fluoropyrrolidin-1-yl)acetic acid, could be a viable strategy for exploring new and potentially more potent or selective aldose reductase inhibitors. []

Properties

CAS Number

1888876-37-6

Product Name

2-(3-Fluoropyrrolidin-1-yl)acetic acid

IUPAC Name

2-(3-fluoropyrrolidin-1-yl)acetic acid

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

InChI

InChI=1S/C6H10FNO2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4H2,(H,9,10)

InChI Key

LRXWPXHSCIZCRX-UHFFFAOYSA-N

SMILES

C1CN(CC1F)CC(=O)O

Canonical SMILES

C1CN(CC1F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.